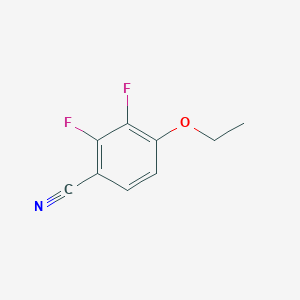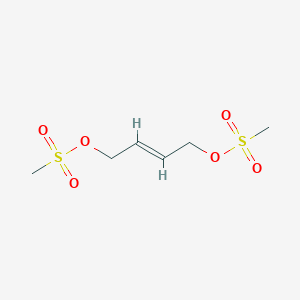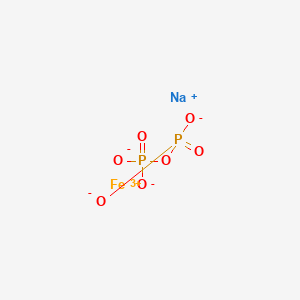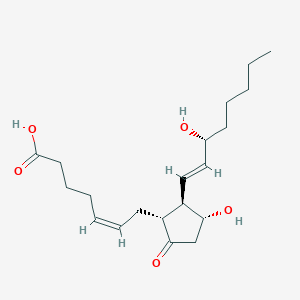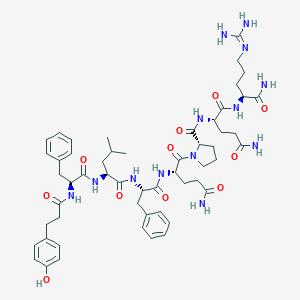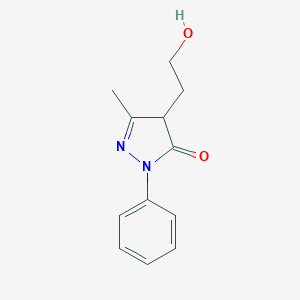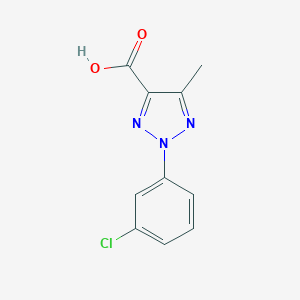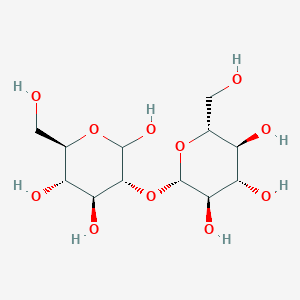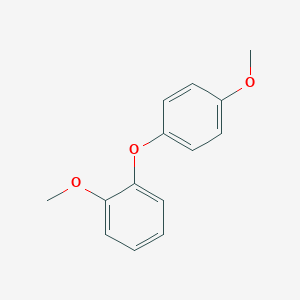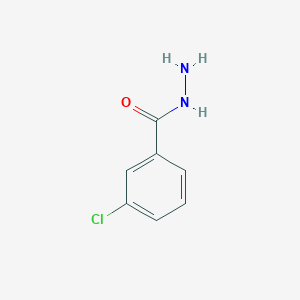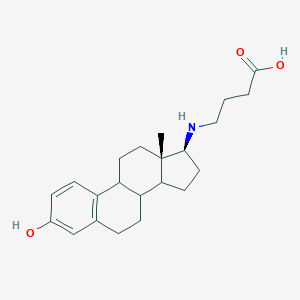
Proacame
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Proacame is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of acridine derivatives and has been synthesized using various methods. Proacame has been shown to have several biochemical and physiological effects, which make it a promising candidate for research purposes.
Mecanismo De Acción
The mechanism of action of Proacame is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Proacame has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Proacame has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation. These mechanisms of action may contribute to the anticancer and antimicrobial properties of Proacame.
Efectos Bioquímicos Y Fisiológicos
Proacame has several biochemical and physiological effects that make it a promising candidate for research purposes. Proacame has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of various enzymes and signaling pathways. Proacame has also been shown to have neuroprotective effects and to enhance memory and learning. These effects may be due to the ability of Proacame to cross the blood-brain barrier and interact with various neurotransmitter systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Proacame has several advantages for lab experiments, including its low cost, ease of synthesis, and wide range of potential applications. Proacame is also relatively stable and can be stored for long periods of time. However, Proacame has several limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for research on Proacame. One direction is to investigate the potential applications of Proacame in cancer research, microbiology, and neuroscience. Another direction is to study the mechanism of action of Proacame in more detail, including its interactions with various enzymes and signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration of Proacame and to investigate its potential side effects.
Conclusion
Proacame is a promising compound for scientific research with potential applications in cancer research, microbiology, and neuroscience. Proacame has several biochemical and physiological effects that make it a promising candidate for research purposes. However, further studies are needed to determine its optimal dosage and administration and to investigate its potential side effects.
Métodos De Síntesis
Proacame can be synthesized using various methods, including the Pinner reaction, Skraup synthesis, and Mannich reaction. The Pinner reaction involves the reaction of acridine with an acid chloride in the presence of a Lewis acid catalyst. The Skraup synthesis involves the reaction of a phenol with a ketone or aldehyde in the presence of a sulfuric acid catalyst. The Mannich reaction involves the reaction of an amine with a ketone or aldehyde in the presence of a base catalyst. These methods have been used to synthesize Proacame with varying yields and purity.
Aplicaciones Científicas De Investigación
Proacame has been studied for its potential applications in various areas of scientific research, including cancer research, microbiology, and neuroscience. In cancer research, Proacame has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In microbiology, Proacame has been shown to have antimicrobial properties against various bacteria and fungi. In neuroscience, Proacame has been shown to have neuroprotective effects and to enhance memory and learning.
Propiedades
Número CAS |
137525-09-8 |
|---|---|
Nombre del producto |
Proacame |
Fórmula molecular |
C22H31NO3 |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
4-[[(13S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]butanoic acid |
InChI |
InChI=1S/C22H31NO3/c1-22-11-10-17-16-7-5-15(24)13-14(16)4-6-18(17)19(22)8-9-20(22)23-12-2-3-21(25)26/h5,7,13,17-20,23-24H,2-4,6,8-12H2,1H3,(H,25,26)/t17?,18?,19?,20-,22-/m0/s1 |
Clave InChI |
XVHWIBHQOHTZNS-LPUGWFBSSA-N |
SMILES isomérico |
C[C@]12CCC3C(C1CC[C@@H]2NCCCC(=O)O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CCC2NCCCC(=O)O)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CCC3C(C1CCC2NCCCC(=O)O)CCC4=C3C=CC(=C4)O |
Sinónimos |
N-((3-hydroxy-1,3,5(10)-estratrien-17beta-yl))-3-carboxypropylamine proacame |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



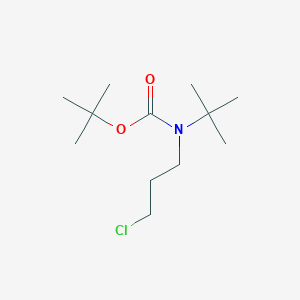
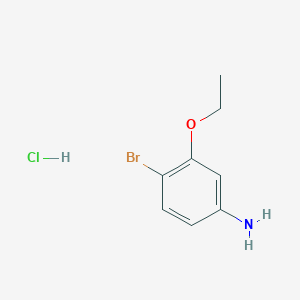
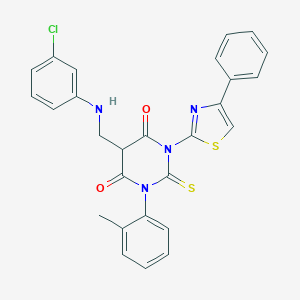
![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)
